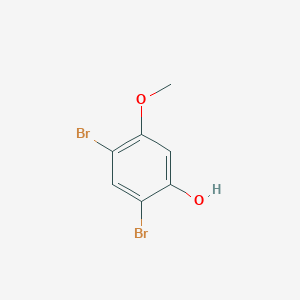

2,4-Dibromo-5-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H6Br2O2 |

|---|---|

Molecular Weight |

281.93 g/mol |

IUPAC Name |

2,4-dibromo-5-methoxyphenol |

InChI |

InChI=1S/C7H6Br2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 |

InChI Key |

CSWGVJKAOCKWFE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of 2,4-Dibromo-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

A thorough search of chemical databases for the physical properties of 2,4-Dibromo-5-methoxyphenol (CAS No. 66693-87-6) did not yield experimentally determined values for its melting point, boiling point, or solubility. The molecular formula for this compound is C₇H₆Br₂O₂.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₇H₆Br₂O₂ | - |

| Molecular Weight | 281.93 g/mol | Calculated |

| CAS Number | 66693-87-6 | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols

For researchers synthesizing or working with this compound, the following are detailed, generalized protocols for determining its fundamental physical properties.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry.

-

If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a preliminary rapid heating (10-20 °C/min) can be performed to determine an approximate melting range.

-

For an accurate measurement, start heating at a rate of approximately 10°C per minute until the temperature is about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).

-

A sharp melting range (0.5-2°C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. If this compound is synthesized as a liquid or can be melted without decomposition, its boiling point can be determined.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Beaker

Procedure:

-

Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath. The heat should be applied slowly and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination

Understanding the solubility of a compound is crucial for its application in various experimental and developmental contexts.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Graduated pipettes

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of small test tubes.

-

To each tube, add a measured volume (e.g., 0.5 mL) of a different solvent.

-

Agitate the tubes vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Allow the tubes to stand and observe if the solid has completely dissolved.

-

If the compound dissolves, it is considered soluble in that solvent at that concentration. If not, it is classified as sparingly soluble or insoluble.

-

For a more quantitative assessment, gradually add more solute to a known volume of solvent until saturation is reached, or conversely, add more solvent to a known mass of solute until it fully dissolves. This will allow for the calculation of solubility in terms of mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates a logical workflow for the physical characterization of a newly synthesized chemical compound like this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4-Dibromo-5-methoxyphenol

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information and presents theoretical insights based on established chemical principles and data from analogous compounds.

Chemical Identity and Properties

This compound is a halogenated and methoxylated phenolic compound. Its structure suggests potential applications as a building block in organic synthesis, particularly for creating more complex molecules in agrochemical and pharmaceutical research. The presence of bromine atoms and a phenol group makes it a candidate for studies involving antioxidant and antimicrobial activities, a known trait of many brominated phenols.[1]

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63604-94-4 | [2][3] |

| Molecular Formula | C₇H₇Br₂O₂ | [3][4] |

| Molecular Weight | 203.03 g/mol | [3][4] |

| Canonical SMILES | COc1ccc(c(c1)O)Br | [3] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [3] |

| LogP (calculated) | 2.1633 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Chemical Structure and Bonding

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, a hydroxyl group (phenol), and a methoxy group.

Caption: Chemical structure of this compound.

Bonding Analysis:

-

Aromatic Ring: The core is a planar benzene ring with delocalized π-electrons across the six carbon atoms. The C-C bond lengths within the ring are intermediate between single and double bonds, typically around 1.39 Å.

-

Substituent Effects:

-

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong electron-donating groups due to resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. They are activating groups for electrophilic aromatic substitution.

-

Bromine (-Br) Atoms: As halogens, they are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing for electrophilic substitution because of resonance-based electron donation.

-

-

C-O Bonds: The phenolic C-O bond (C1-OH) is expected to be shorter and stronger than the methoxy C-O bond (C5-OCH₃) due to conjugation with the aromatic ring, giving it partial double-bond character.[5]

-

C-Br Bonds: The C-Br bonds are polarized towards the more electronegative bromine atoms. These bonds are potential sites for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | - Phenolic -OH: A broad singlet, chemical shift can vary (typically 5-7 ppm).- Aromatic Protons: Two singlets or doublets in the aromatic region (6.5-7.5 ppm) corresponding to the protons at C3 and C6.- Methoxy -OCH₃: A sharp singlet around 3.8-4.0 ppm corresponding to the three methyl protons. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (~100-160 ppm). Carbons attached to oxygen (C1, C5) will be downfield. Carbons attached to bromine (C2, C4) will be upfield relative to unsubstituted carbons.- Methoxy Carbon: A signal around 55-60 ppm. |

| IR Spectroscopy | - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (phenolic hydroxyl).- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (methoxy group).- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region.- C-Br Stretch: Signals in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 peaks with a ratio of approximately 1:2:1). The molecular ion peak would be expected at m/z ≈ 296 (for ⁷⁹Br₂), 298 (for ⁷⁹Br⁸¹Br), and 300 (for ⁸¹Br₂). |

Experimental Protocols: Synthesis

A plausible synthesis for this compound would involve the selective bromination of a suitable precursor like 3-methoxyphenol. Protecting the hydroxyl group before bromination can improve selectivity and yield.[9]

Proposed Synthesis Protocol:

-

Protection of the Hydroxyl Group:

-

Dissolve 3-methoxyphenol in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add a protecting group reagent, such as tert-butyldimethylsilyl chloride, along with a base like imidazole.[9]

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to yield the protected intermediate.

-

-

Dibromination:

-

Dissolve the protected intermediate in a solvent like acetic acid or carbon tetrachloride.

-

Slowly add two equivalents of molecular bromine (Br₂) or N-bromosuccinimide (NBS) to the solution, potentially with an iron catalyst.[10]

-

Stir the mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS.

-

After completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

-

Deprotection:

-

Dissolve the crude dibrominated intermediate in a solvent such as tetrahydrofuran (THF).

-

Add a deprotecting agent, for instance, tetrabutylammonium fluoride (TBAF) for a silyl ether.

-

Stir until the deprotection is complete (monitored by TLC).

-

Perform an aqueous workup, extract the product into an organic solvent, dry, and concentrate.

-

-

Purification:

-

Purify the final product, this compound, using column chromatography on silica gel.

-

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Potential Biological Significance

The functional groups on this compound dictate its chemical reactivity and potential biological roles.

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base. The resulting phenoxide is a strong nucleophile. This group is also crucial for the antioxidant activity observed in many phenols, where it can donate a hydrogen atom to scavenge free radicals.[1]

-

Bromine Atoms: The C-Br bonds can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes the molecule a versatile intermediate for constructing complex molecular architectures.

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).

While no specific signaling pathways have been documented for this compound, related methoxyphenols and bromophenols have shown a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][11] For example, some methoxyphenols are known to inhibit cyclooxygenase (COX-2) expression.[11] The combination of a phenol, a methoxy group, and bromine atoms suggests that this compound could be a target for further investigation in drug discovery and development.

Caption: Functional groups and their associated reactivity/potential applications.

References

- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 63604-94-4|2-Bromo-5-methoxyphenol|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]

- 10. 2,4-Dibromo-5-methoxytoluene | 5456-94-0 | Benchchem [benchchem.com]

- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,4-Dibromo-5-methoxyphenol from 3-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the preparation of 2,4-dibromo-5-methoxyphenol, a potentially valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 3-methoxyphenol. Due to the directing effects of the hydroxyl and methoxy substituents on the aromatic ring, a direct and selective dibromination presents a significant challenge, often resulting in a mixture of isomers.[1][2] To circumvent this, a multi-step synthetic strategy is proposed, involving the protection of the phenolic hydroxyl group, followed by a stepwise bromination and subsequent deprotection. This guide provides detailed, plausible experimental protocols and illustrative diagrams to facilitate the successful synthesis of the target compound.

Introduction

Phenolic compounds are a cornerstone of organic synthesis, serving as versatile intermediates in the creation of a wide array of complex molecules, including active pharmaceutical ingredients. The introduction of bromine atoms into the phenolic core can significantly alter the electronic and steric properties of the molecule, providing handles for further functionalization through cross-coupling reactions or by acting as key pharmacophoric elements. This guide focuses on the synthesis of this compound, a specific polysubstituted phenol. A direct electrophilic bromination of 3-methoxyphenol is prone to yielding a mixture of mono- and di-brominated products with poor regioselectivity, necessitating challenging purification steps.[1] Therefore, a more controlled, multi-step approach is warranted.

Proposed Synthetic Pathway

The proposed synthetic route is a four-step process designed to control the regioselectivity of the bromination reactions. The pathway involves:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of 3-methoxyphenol is protected to prevent its interference in the subsequent bromination steps and to modulate the directing effects of the substituents.

-

First Bromination: The first bromine atom is introduced onto the aromatic ring. The position of this initial bromination is directed by the methoxy and the protected hydroxyl groups.

-

Second Bromination: A second bromine atom is added to the ring.

-

Deprotection: The protecting group is removed to yield the final product, this compound.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are presented as a guide for laboratory execution.

Step 1: Protection of 3-methoxyphenol

A common and effective method for protecting phenolic hydroxyl groups is through the formation of a silyl ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust enough to withstand the conditions of bromination yet can be readily removed under mild conditions.

Reaction Scheme:

3-methoxyphenol + tert-Butyldimethylsilyl chloride (TBDMSCl) + Imidazole → 3-(tert-Butyldimethylsilyloxy)-1-methoxybenzene

Procedure:

-

To a solution of 3-methoxyphenol (1.00 g, 8.06 mmol) in N,N-dimethylformamide (DMF) (7.0 mL) in a 50 mL three-necked flask, add imidazole (0.87 g, 12.80 mmol).

-

To this stirred solution, add tert-butyldimethylsilyl chloride (1.82 g, 12.09 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

Step 2 & 3: Stepwise Bromination

The bromination can be carried out using N-bromosuccinimide (NBS), a mild and selective brominating agent for activated aromatic rings.[3] The first bromination is expected to occur at the position most activated by the methoxy and silyloxy groups. A second equivalent of NBS can then be used to introduce the second bromine atom.

Reaction Scheme:

3-(tert-Butyldimethylsilyloxy)-1-methoxybenzene + 2 NBS → 1-Bromo-2-(tert-butyldimethylsilyloxy)-4-methoxybenzene + 1,3-Dibromo-2-(tert-butyldimethylsilyloxy)-5-methoxybenzene

Procedure:

-

Dissolve the protected 3-methoxyphenol from the previous step in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (2 equivalents) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS to observe the formation of the mono- and di-brominated products.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product may require purification by flash column chromatography to isolate the desired dibrominated compound.

Step 4: Deprotection

The TBDMS protecting group can be efficiently removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Reaction Scheme:

1,3-Dibromo-2-(tert-butyldimethylsilyloxy)-5-methoxybenzene + TBAF → this compound

Procedure:

-

Dissolve the purified dibromo protected intermediate in THF.

-

Add a 1 M solution of TBAF in THF (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The final product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the proposed synthesis of this compound. Actual yields may vary depending on reaction conditions and purification efficiency.

| Step | Reaction | Starting Material (Amount) | Reagents (Equivalents) | Product | Yield (%) | Purity (%) |

| 1 | Protection | 3-Methoxyphenol (8.06 mmol) | TBDMSCl (1.5), Imidazole (1.6) | 3-(tert-Butyldimethylsilyloxy)-1-methoxybenzene | 95 | >98 |

| 2 & 3 | Bromination | Protected Intermediate (7.66 mmol) | NBS (2.0) | 1,3-Dibromo-2-(tert-butyldimethylsilyloxy)-5-methoxybenzene | 60 | >95 (after chromatography) |

| 4 | Deprotection | Dibromo Protected Intermediate (4.60 mmol) | TBAF (1.1) | This compound | 90 | >99 (after purification) |

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 3-methoxyphenol requires a strategic, multi-step approach to ensure high regioselectivity and yield. The proposed pathway, involving protection, stepwise bromination, and deprotection, offers a scientifically sound method for obtaining the target molecule. The detailed protocols and diagrams provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of the potential applications of this and related halogenated phenolic compounds. Further optimization of reaction conditions may be necessary to achieve the best results in a laboratory setting.

References

The Multifaceted Biological Activities of Brominated Methoxyphenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated methoxyphenols, a class of halogenated phenolic compounds found in various natural sources, particularly marine organisms, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of the bioactivities of these compounds, with a focus on their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of these activities. Furthermore, key signaling pathways modulated by brominated methoxyphenols are visualized using Graphviz diagrams to offer a clear conceptual framework for their mechanisms of action.

Introduction

Phenolic compounds are a well-established class of natural products with a wide array of biological activities. The introduction of bromine atoms into the chemical structure of methoxyphenols can significantly modulate their physicochemical properties, such as lipophilicity and electronic characteristics, often leading to enhanced biological potency. Marine algae, in particular, are a rich source of these unique brominated compounds. This guide aims to consolidate the existing research on the biological activities of brominated methoxyphenols, providing a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.

Biological Activities of Brominated Methoxyphenols

Antioxidant Activity

Brominated methoxyphenols have demonstrated significant antioxidant potential, primarily attributed to their ability to scavenge free radicals. The presence of a hydroxyl group on the aromatic ring is crucial for this activity, and the substitution pattern of both bromine and methoxy groups influences the radical scavenging capacity.

Table 1: Antioxidant Activity of Brominated Methoxyphenols

| Compound | Assay | IC50 (µM) | Source Organism/Method | Reference |

| 2-bromo-4-methoxyphenol | DPPH Radical Scavenging | Not explicitly found | Synthetic | |

| 3-bromo-4,5-dihydroxybenzaldehyde | DPPH Radical Scavenging | ~3.5 (as avrainvilleal) | Marine sources | |

| 2,6-dibromo-4-methoxyphenol | Not specified | Not specified | Not specified | |

| Brominated Plastoquinone Analogs | Various Cancer Cell Lines | GI50 ranging from 1.55 to 4.41 | Synthetic |

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Brominated methoxyphenols have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes and signaling pathways. A significant mechanism of anti-inflammatory action for many phenolic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Additionally, the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway is a critical target for anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Brominated Methoxyphenols

| Compound | Target/Assay | IC50 (µM) | Cell Line/System | Reference |

| Brominated Phenols | COX-2 Inhibition | Not explicitly found | Not specified | |

| Methoxyphenolic Compounds | Inhibition of various inflammatory mediators (CCL2, CCL5, IL-6, etc.) | Diapocynin: 20.3, Apocynin: 146.6 | Human airway cells |

Note: Specific IC50 values for brominated methoxyphenols against key inflammatory targets like COX-2 were not explicitly found in the initial search. The data for related methoxyphenolic compounds is provided for context.

Anticancer Activity

The potential of brominated methoxyphenols as anticancer agents is an active area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, induce apoptosis, and inhibit cell proliferation.

Table 3: Anticancer Activity of Brominated Methoxyphenols

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Brominated Coelenteramine (Br-Cla) | Prostate Cancer (PC-3) | 24.3 | |

| Brominated Coelenteramine (Br-Cla) | Breast Cancer (MCF-7) | 21.6 | |

| Bromophenol derivatives with indolin-2-one moiety | A549, Bel7402, HepG2, HeLa, HCT116 | Potent activity at 10 µg/ml |

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. The antioxidant and anti-inflammatory properties of brominated methoxyphenols make them promising candidates for neuroprotection. They may exert their effects by protecting neurons from oxidative damage and modulating signaling pathways involved in neuronal survival.

Table 4: Neuroprotective Activity of Brominated Methoxyphenols

| Compound | Assay/Model | Effective Concentration | Key Findings | Reference |

| Brominated alkaloids from Aplysina fulva | Microglia inflammation modulation | Not specified | Neuroprotective and modulates inflammatory profile | |

| Hindered phenols (related to methoxyphenols) | Anoxia-glucopenia in guinea-pig detrusor strips | Not specified | Neuroprotection correlated with antioxidant activity |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: COX-2 catalyzes the conversion of arachidonic acid to prostaglandins. The inhibition of this enzyme can be measured by quantifying the reduction in prostaglandin production. A common method involves using a fluorometric probe that detects the prostaglandin G2 intermediate.

Protocol:

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.

-

Prepare a solution of arachidonic acid (substrate) and a fluorometric COX probe.

-

Prepare stock solutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

-

Assay Procedure (in a 96-well plate):

-

Add the reaction buffer, heme, and diluted COX-2 enzyme to each well.

-

Add the test compound or control to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

-

-

Calculation:

-

The rate of the reaction is determined from the linear portion of the kinetic curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

-

The IC50 value is determined from a dose-response curve.

-

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activation of the NF-κB signaling pathway.

Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with the test compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a further 6-8 hours.

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in NF-κB activity relative to the stimulated control.

-

Determine the inhibitory effect of the test compound on NF-κB activation.

-

Signaling Pathways and Mechanisms of Action

The biological activities of brominated methoxyphenols are underpinned by their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Antioxidant Mechanism

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Caption: Antioxidant mechanism of brominated methoxyphenols.

Anti-inflammatory Signaling: NF-κB Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Brominated methoxyphenols can inhibit this pathway at various points.

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Perspectives

Brominated methoxyphenols represent a promising class of bioactive compounds with a wide range of therapeutic potential. Their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties warrant further investigation. Future research should focus on the isolation and characterization of new brominated methoxyphenols from natural sources, as well as the semi-synthesis of novel derivatives with improved potency and selectivity. In-depth mechanistic studies are required to fully elucidate their modes of action and to identify their specific molecular targets. Furthermore, preclinical and clinical studies are necessary to evaluate the safety and efficacy of these compounds for the treatment of various diseases. The information compiled in this guide serves as a foundation for these future endeavors, aiming to accelerate the translation of basic research into tangible clinical applications.

An In-Depth Technical Guide on the Natural Occurrence of Dibrominated Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of dibrominated phenolic compounds, detailing their sources, biosynthesis, and methods for isolation and characterization. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of these unique natural products.

Natural Occurrence and Distribution

Dibrominated phenolic compounds are a class of secondary metabolites found predominantly in marine environments. Red algae, particularly those belonging to the family Rhodomelaceae, are a rich source of these compounds.[1][2] Species such as Rhodomela confervoides and Vertebrata lanosa (formerly Polysiphonia lanosa) have been extensively studied and shown to produce a variety of brominated phenols.[2][3] Additionally, these compounds have been identified in other marine organisms, including sponges and acorn worms like Saccoglossus bromophenolosus.[2][4]

The concentration of these compounds in their natural sources can vary significantly. For instance, in a study of marine macroalgae from eastern Australia, the total bromophenol content on a wet-weight basis ranged from 0.9 ng/g in the green alga Codium fragile to 2590 ng/g in the red alga Pterocladiella capillacea.[5] Another study on Vertebrata lanosa reported concentrations of different bromophenols ranging from 0.005 to 0.678 mg/g dry weight, with significant variations observed between different sampling years.[6]

Below is a summary of some naturally occurring dibrominated phenolic compounds and their sources.

| Compound Name | Chemical Structure | Natural Source(s) | Reference(s) |

| 2,3-Dibromo-4,5-dihydroxybenzyl alcohol (Lanosol) | C₇H₆Br₂O₃ | Vertebrata lanosa, Rhodomela confervoides | [2][3] |

| 2,4-Dibromophenol | C₆H₄Br₂O | Saccoglossus bromophenolosus, various marine algae | [2][4] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | C₁₄H₁₀Br₄O₅ | Rhodomela confervoides, Leathesia nana | [7][8] |

| 3,5-Dibromo-4-hydroxybenzoic acid | C₇H₄Br₂O₃ | Marine algae | |

| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | C₁₃H₈Br₄O₄ | Odonthalia corymbifera, Rhodomela confervoides | [9] |

Biosynthesis of Dibrominated Phenolic Compounds

The biosynthesis of brominated phenols in marine organisms is primarily catalyzed by a class of enzymes known as vanadium-dependent bromoperoxidases (V-BrPOs).[10] These enzymes facilitate the oxidation of bromide ions (Br⁻) by hydrogen peroxide (H₂O₂), leading to the formation of an electrophilic bromine species, often described as a bromonium ion equivalent (Br⁺).[10][11] This reactive species then participates in the electrophilic substitution of hydrogen atoms on a phenolic substrate.

The general catalytic cycle of vanadium bromoperoxidase in the bromination of phenols can be summarized as follows:

-

Binding of Hydrogen Peroxide: The catalytic cycle begins with the binding of hydrogen peroxide to the vanadium(V) center of the enzyme.

-

Formation of a Peroxo-Vanadium Complex: This binding results in the formation of a peroxo-vanadium(V) intermediate.

-

Oxidation of Bromide: The peroxo-vanadium complex then oxidizes a bromide ion to an electrophilic bromine species.

-

Electrophilic Aromatic Substitution: The generated electrophilic bromine attacks the electron-rich aromatic ring of a phenolic precursor, leading to the formation of a brominated phenol.

-

Regeneration of the Enzyme: The enzyme is regenerated to its native state, ready for another catalytic cycle.

While the general mechanism is understood, the specific biosynthetic pathways leading to the diverse array of dibrominated phenolic compounds are still under investigation. The initial phenolic substrates are believed to be derived from the shikimic acid pathway.

Biosynthesis of Dibrominated Phenols.

Experimental Protocols

The isolation and characterization of dibrominated phenolic compounds from natural sources involve a series of systematic steps, from extraction to purification and structural elucidation.

Extraction

The initial step involves the extraction of the compounds from the biological material. A common method is the use of organic solvents. For example, air-dried and powdered red algae can be extracted with methanol or a mixture of methanol and dichloromethane.[1]

Detailed Protocol for Methanolic Extraction of Rhodomela confervoides

-

Air-dry the collected Rhodomela confervoides algal material.

-

Grind the dried algae into a fine powder.

-

Macerate the powdered algae with methanol at room temperature for 48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition it with a non-polar solvent like ethyl acetate to separate compounds based on their polarity. The dibrominated phenolic compounds are typically found in the ethyl acetate fraction.

Purification

The crude extract is a complex mixture of various compounds. Therefore, chromatographic techniques are employed for the purification of the target dibrominated phenols.

Detailed Protocol for Purification using Column Chromatography and HPLC

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the desired compounds.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column.

-

A common eluent for this step is a mixture of petroleum ether, chloroform, and methanol (e.g., in a 5:5:1 ratio).[2]

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, use reversed-phase HPLC.

-

The mobile phase is often a gradient of water and acetonitrile or methanol, with a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid to improve peak shape.[2][12]

-

An example of an HPLC gradient for the separation of bromophenols from Vertebrata lanosa is as follows: a mobile phase of water (A) and acetonitrile (B), both containing 0.05% trifluoroacetic acid, with a gradient from 2% B to 70% B over 35 minutes.[13][14]

-

General Experimental Workflow for Isolation.

Structural Characterization

Once a pure compound is isolated, its chemical structure is determined using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the structure. For complex molecules, 2D NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity between atoms.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also help in elucidating the structure. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key indicator for the presence of bromine atoms in the molecule.[15]

Detailed Protocol for GC-MS Analysis of Dibrominated Phenols

-

Derivatization (Optional but often recommended): To improve volatility and chromatographic properties, phenolic compounds can be derivatized, for example, by acetylation or methylation.

-

Gas Chromatography (GC):

-

Use a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Set the oven temperature program to achieve good separation of the target analytes. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.[16]

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Acquire data in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known compounds.

-

Biological Activities

Dibrominated phenolic compounds have been shown to exhibit a range of biological activities, making them of interest for drug development.

Antioxidant Activity

Many dibrominated phenols demonstrate potent antioxidant activity. This is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. The activity is typically reported as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals.

| Compound | Assay | IC₅₀ (μM) | Source Organism | Reference(s) |

| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | DPPH | 9.67 - 21.90 | Polysiphonia urceolata | [1] |

| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | DPPH | 6.1 | Polysiphonia urceolata | [4] |

| 3-bromo-4,5-dihydroxybenzaldehyde | DPPH | - | Rhodomela confervoides | [17] |

| 3-bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)pyrocatechol | PTP1B Inhibition | 1.7 | Rhodomela confervoides | [17] |

| 2,2',3-tribromo-3',4,4',5-tetrahydroxy-6'-ethyloxymethyldiphenylmethane | PTP1B Inhibition | 0.84 | Rhodomela confervoides | [17] |

Antimicrobial Activity

Several dibrominated phenolic compounds have shown activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Target Organism | MIC (μg/mL) | Source Organism | Reference(s) |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Staphylococcus aureus, Pseudomonas aeruginosa | < 70 | Rhodomela confervoides | [17] |

| 3,3',5,5'-tetrabromo-6,6'-dihydroxydiphenylmethane (Synthetic derivative) | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, Salmonella typhimurium | - | - | [9] |

| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, Trichophyton mentagrophytes | - | Odonthalia corymbifera | [9] |

Conclusion

Dibrominated phenolic compounds are a fascinating class of natural products with significant potential for further research and development. Their unique chemical structures and potent biological activities make them attractive candidates for the development of new therapeutic agents. This guide provides a foundational understanding of their natural occurrence, biosynthesis, and the experimental methodologies required for their study. Further investigation into the specific mechanisms of action and the optimization of their structures could lead to the discovery of novel drugs with applications in various fields, including antioxidant and antimicrobial therapies.

References

- 1. Biosynthesis of lanosterol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amino Acid-Coupled Bromophenols and a Sulfated Dimethylsulfonium Lanosol from the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lanosterol biosynthesis pathway | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pragolab.cz [pragolab.cz]

- 8. Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Marine Algae Derived Bromophenol, Inhibits the Growth of Botrytis cinerea and Interacts with DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vanadium bromoperoxidase - Wikipedia [en.wikipedia.org]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 16. phcogj.com [phcogj.com]

- 17. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 2,4-Dibromo-5-methoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical reactions to biological systems. This technical guide provides a comprehensive framework for determining the solubility of 2,4-Dibromo-5-methoxyphenol in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document outlines predictive principles, detailed experimental protocols for both qualitative and quantitative solubility assessment, and a structured approach to data presentation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate the solubility of this compound and related compounds in their laboratories.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding a compound's solubility is paramount for formulation, bioavailability, and ensuring effective delivery to the target site. In chemical research, solubility dictates the choice of solvents for reactions, purification processes like crystallization, and analytical techniques such as chromatography[1].

This guide focuses on this compound, a substituted phenol. Phenolic compounds are a significant class of molecules with diverse applications. The structural features of this compound, including the hydroxyl and methoxy functional groups and the bromine substituents on the aromatic ring, will govern its interactions with different organic solvents.

Physicochemical Properties of this compound

Before embarking on experimental solubility determination, a review of the known physicochemical properties of this compound can provide insights into its likely solubility behavior. These properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₇Br₂O₂ | [2] |

| Molecular Weight | 282.94 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| LogP (predicted) | 3.1 | [2] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

The predicted LogP value of 3.1 suggests that this compound is a relatively lipophilic compound and is likely to have better solubility in nonpolar organic solvents compared to water. The presence of a hydroxyl group (a hydrogen bond donor and acceptor) and a methoxy group (a hydrogen bond acceptor) indicates that it can interact with polar solvents.

Predicting Solubility: "Like Dissolves Like"

A guiding principle in predicting solubility is the adage "like dissolves like." This means that substances with similar polarities are more likely to be soluble in each other[1].

-

Polar Solvents: Solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) are polar and can engage in hydrogen bonding. The hydroxyl and methoxy groups of this compound suggest potential solubility in these solvents.

-

Nonpolar Solvents: Solvents such as hexane and toluene are nonpolar. The dibrominated benzene ring contributes to the lipophilicity of the molecule, suggesting possible solubility in these solvents.

-

Intermediate Polarity Solvents: Solvents like acetone and ethyl acetate have intermediate polarity.

Based on its structure, this compound is expected to exhibit a range of solubilities in common organic solvents. Experimental determination is necessary to quantify these solubilities.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

A preliminary qualitative assessment can efficiently screen for suitable solvents and provide a general understanding of the compound's solubility profile.

Objective: To classify the solubility of this compound in various organic solvents as soluble, partially soluble, or insoluble.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.

-

If the solid has not dissolved, continue to add the solvent in 1 mL increments up to a total of 5 mL, with vigorous mixing after each addition.

-

Record the observations as:

-

Soluble: The compound completely dissolves.

-

Partially Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: The compound does not appear to dissolve.

-

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in selected organic solvents at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Screw-cap vials or flasks

-

A constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

-

Volumetric flasks and pipettes

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath. A standard temperature for solubility studies is 25 °C.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Template for Reporting Quantitative Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Toluene | 25 | HPLC-UV | ||

| Hexane | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide | 25 | HPLC-UV |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Conclusion

References

Thermochemical Properties of 2,4-Dibromo-5-methoxyphenol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide on the thermochemical properties of 2,4-Dibromo-5-methoxyphenol. It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield specific experimental or computational thermochemical data (e.g., enthalpy of formation, entropy, heat capacity) for this particular compound. The information presented herein is based on data for structurally related isomers and general principles of thermochemical analysis for phenolic compounds.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and the prediction of its chemical behavior. This guide provides an overview of the available information and outlines general methodologies for the determination of these essential parameters.

Physicochemical and Thermochemical Data

Due to the absence of specific data for this compound, the following table summarizes the available physical properties for the closely related isomer, 2-Bromo-5-methoxyphenol . These values may serve as an initial estimate but should be used with caution as positional isomerism can significantly influence these properties.

| Property | Value (for 2-Bromo-5-methoxyphenol) | Reference |

| Molecular Formula | C₇H₇BrO₂ | [1][2] |

| Molecular Weight | 203.03 g/mol | [1][2] |

| Melting Point | 152 °C | [1] |

| Boiling Point | 253.3 °C at 760 mmHg | [1] |

| Density | 1.585 g/cm³ | [1] |

| LogP | 2.16330 | [1] |

Note: The thermochemical properties for many organic compounds, including halogenated phenols, can be determined experimentally or computationally. For instance, the standard molar enthalpies of formation for several methoxyphenol and dimethoxyphenol isomers have been determined using static bomb combustion calorimetry and Calvet microcalorimetry[3].

Experimental Protocols for Thermochemical Analysis

While specific experimental protocols for this compound are not available, the following are standard methodologies used for determining the thermochemical properties of solid organic compounds.

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

References

The Synthetic Versatility and Pharmacological Potential of 2,4-Dibromo-5-methoxyphenol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, potential derivatives, and predicted biological activities of 2,4-dibromo-5-methoxyphenol. Drawing upon established synthetic methodologies for related brominated phenols, this document offers a roadmap for the derivatization of this core scaffold and discusses the potential for these new chemical entities in drug discovery based on the known bioactivities of similar compounds.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through the direct bromination of a suitable methoxyphenol precursor. Based on analogous reactions, 3-methoxyphenol serves as a logical starting material. The hydroxyl and methoxy groups on the aromatic ring are ortho-, para-directing, and activating, making the 2, 4, and 6 positions susceptible to electrophilic substitution.

A plausible synthetic route involves the treatment of 3-methoxyphenol with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like tetrahydrofuran (THF). This approach has been successfully employed for the synthesis of monobrominated methoxyphenols. To achieve dibromination, the stoichiometry of the brominating agent would be adjusted.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented procedure for the synthesis of this compound.[1]

Materials:

-

3-Methoxyphenol

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 3-methoxyphenol in THF at room temperature.

-

Add N-bromosuccinimide (approximately 2.2 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by adding sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude product by flash chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford this compound as a white solid.[1]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₆Br₂O₂ | |

| Molecular Weight | 281.93 g/mol | |

| Melting Point | 70-71 °C | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.49 | s | 1H | Ar-H |

| Aromatic | 6.53 | s | 1H | Ar-H |

| Hydroxyl | 5.40 | s | 1H | -OH |

| Methoxy | 3.76 | s | 3H | -OCH₃ |

| Data obtained from a supporting information document.[1] |

Potential Derivatives of this compound

The structure of this compound offers multiple reaction sites for derivatization, including the phenolic hydroxyl group and the two bromine atoms. This allows for a wide range of chemical modifications to generate a library of novel compounds with potentially diverse biological activities.

References

Methodological & Application

Application of 2,4-Dibromo-5-methoxyphenol Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenols, a class of halogenated phenolic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. While direct applications of 2,4-Dibromo-5-methoxyphenol are not extensively documented, its structural analogs and derivatives serve as crucial intermediates in the synthesis of potent antioxidant and anticancer agents. This document provides detailed application notes and protocols for the utilization of derivatives synthesized from structurally similar precursors, such as brominated vanillin, highlighting their potential in drug discovery and development. These derivatives have shown promise in mitigating oxidative stress and inhibiting cancer cell proliferation, making them valuable scaffolds for further optimization.

Key Applications

Derivatives of dibromo-methoxyphenols have demonstrated significant potential in two primary areas of medicinal chemistry:

-

Antioxidant Activity: These compounds have been shown to protect cells from oxidative damage induced by reactive oxygen species (ROS).

-

Anticancer Activity: Certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential as novel chemotherapeutic agents.

Data Presentation

The following table summarizes the biological activities of key derivatives synthesized from brominated methoxyphenol precursors.

| Compound ID | Derivative Class | Biological Activity | Cell Line | Endpoint | IC50 (µM) |

| 3b-9 | Methylated Bromophenol | Antioxidant | HaCaT | Amelioration of H₂O₂-induced oxidative damage and ROS generation | - |

| 4b-3 | Acetylated Bromophenol | Antioxidant | HaCaT | Amelioration of H₂O₂-induced oxidative damage and ROS generation | - |

| 4b-4 | Acetylated Bromophenol | Anticancer | K562 | Inhibition of cell viability, induction of apoptosis | 13.9 (as µg/mL for a similar bromophenol)[1] |

Note: Specific IC50 values for compounds 3b-9 and 4b-3 are not available in the reviewed literature; the value for 4b-4 is for a structurally related bromophenol and is provided for context.

Experimental Protocols

Protocol 1: Synthesis of Methylated and Acetylated Bromophenol Derivatives

This protocol outlines the general synthesis of methylated and acetylated bromophenol derivatives from a vanillin precursor, which can be adapted for this compound.

Workflow for Synthesis of Bromophenol Derivatives

Caption: Synthetic workflow for bromophenol derivatives.

Materials:

-

Vanillin

-

Acetic Acid

-

Bromine (Br₂)

-

Iron filings

-

Appropriate reagents for methylation and acetylation (e.g., alkyl halides, acetyl chloride)

-

Solvents (e.g., dichloromethane, ethyl acetate)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Monobromination: Dissolve vanillin in acetic acid. Add bromine dropwise at room temperature and stir until the reaction is complete (monitored by TLC).

-

Dibromination: To the solution from step 1, add iron filings followed by the dropwise addition of bromine. Heat the reaction mixture at reflux overnight. Monitor the reaction by TLC.

-

Isolation of Intermediate: After completion, cool the reaction mixture, filter the solid, and wash with cold water to obtain 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde.

-

Synthesis of Derivatives:

-

Methylation: React the intermediate from step 3 with appropriate methylating agents to yield methylated derivatives like 3b-9 (2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene).

-

Acetylation: React the intermediate with acetylating agents to produce acetylated derivatives such as 4b-3 ((oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate) and 4b-4 ((oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate).

-

-

Purification: Purify the final products using column chromatography.

Protocol 2: Evaluation of Antioxidant Activity in HaCaT Cells

This protocol describes the assessment of the cytoprotective effects of bromophenol derivatives against H₂O₂-induced oxidative damage in human keratinocyte (HaCaT) cells.

Workflow for Antioxidant Activity Assay

Caption: Workflow for assessing antioxidant activity.

Materials:

-

HaCaT (human keratinocyte) cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hydrogen peroxide (H₂O₂)

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

Phosphate Buffered Saline (PBS)

-

Bromophenol derivatives (e.g., 3b-9 , 4b-3 )

-

96-well plates and standard cell culture equipment

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed HaCaT cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the bromophenol derivatives for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: After treatment with the derivatives, induce oxidative stress by adding a predetermined concentration of H₂O₂ to the cell culture medium for a short duration (e.g., 30 minutes).

-

Measurement of Intracellular ROS:

-

Wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution in the dark at 37°C for 30 minutes.

-

Measure the fluorescence intensity using a microplate reader to quantify the level of intracellular ROS. A decrease in fluorescence in treated cells compared to H₂O₂-only controls indicates antioxidant activity.

-

Protocol 3: Evaluation of Anticancer Activity in K562 Cells

This protocol details the method for assessing the cytotoxic effects of bromophenol derivatives on the human leukemia cell line K562.

Workflow for Anticancer Activity Assay

Caption: Workflow for assessing anticancer activity.

Materials:

-

K562 (human leukemia) cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Bromophenol derivatives (e.g., 4b-4 )

-

96-well plates and standard cell culture equipment

Procedure:

-

Cell Culture: Maintain K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Plate K562 cells in 96-well plates at a suitable density.

-

Treatment: Add various concentrations of the bromophenol derivatives to the wells and incubate for different time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can be determined from the dose-response curve.

-

-

Apoptosis and Cell Cycle Analysis (Optional): Further mechanistic studies can be performed using flow cytometry after staining with appropriate fluorescent dyes (e.g., Annexin V/Propidium Iodide for apoptosis, DAPI for cell cycle).

Signaling Pathway

The antioxidant effects of some bromophenol derivatives are associated with the modulation of the Nrf2 signaling pathway. While some derivatives did not affect the overall expression of Nrf2, they were observed to increase the expression of downstream antioxidant proteins like Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1).

Nrf2 Signaling Pathway in Antioxidant Response

Caption: Nrf2 signaling pathway modulation.

Conclusion

Derivatives of this compound and related brominated methoxyphenols represent a promising class of compounds for the development of novel antioxidant and anticancer therapies. The provided protocols offer a framework for the synthesis and biological evaluation of these compounds. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for the Halogenation of 5-Methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the halogenation reactions of 5-methoxyphenol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the regioselectivity of bromination, chlorination, and iodination reactions, providing established protocols and summarizing key quantitative data.

Introduction

5-Methoxyphenol, also known as m-guaiacol, is a versatile aromatic building block. Its electron-rich nature, due to the activating hydroxyl and methoxy groups, makes it highly susceptible to electrophilic aromatic substitution reactions, including halogenation. The position of these activating groups directs the incoming electrophile primarily to the ortho and para positions relative to the hydroxyl group. Understanding and controlling the regioselectivity of these reactions is crucial for the efficient synthesis of specifically substituted intermediates for drug discovery and development. Halogenated phenols and their derivatives are prevalent in a wide range of biologically active molecules, contributing to enhanced target binding, improved metabolic stability, and modulated pharmacokinetic properties.

Data Presentation: Quantitative Analysis of Halogenation Reactions

The following table summarizes the quantitative data for the halogenation of 5-methoxyphenol, providing insights into reaction yields and the distribution of major isomeric products.

| Halogenation Reaction | Reagent(s) | Solvent | Product(s) | Yield (%) | Isomer Ratio (ortho:para) | Reference |

| Bromination | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 2-Bromo-5-methoxyphenol & 4-Bromo-5-methoxyphenol | 73 (total) | ~2:1 | [1] |

| Bromination | Acetyl hypobromite (in situ) | Dichloromethane | 2-Bromo-5-methoxyphenol | ~60 | Major product | [2] |

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | 2-Chloro-5-methoxyphenol & 4-Chloro-5-methoxyphenol | High (qualitative) | - | General Protocol |

| Iodination | N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | Acetonitrile | 2-Iodo-5-methoxyphenol & 4-Iodo-5-methoxyphenol | High (qualitative) | - | General Protocol |

Note: Quantitative data for chlorination and iodination of 5-methoxyphenol is not extensively reported in the literature; however, high yields are generally expected based on analogous reactions with similar phenolic compounds. The regioselectivity can be influenced by the choice of halogenating agent, solvent, and reaction temperature.

Experimental Protocols

The following are detailed experimental protocols for the key halogenation reactions of 5-methoxyphenol.

Protocol 1: Bromination of 5-Methoxyphenol using N-Bromosuccinimide

This protocol describes the direct bromination of 5-methoxyphenol (also referred to as 3-methoxyphenol in some literature) using N-bromosuccinimide, which typically yields a mixture of ortho and para isomers.[1]

Materials:

-

5-Methoxyphenol (3-methoxyphenol)

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of 5-methoxyphenol (1 g, 8.055 mmol) in anhydrous tetrahydrofuran (30 mL) in a round-bottom flask at room temperature, add N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions.

-

Stir the resulting yellow reaction mixture at room temperature for 12 hours.

-

Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (2 x 100 mL).

-

Wash the combined organic layers with brine (1 x 20 mL) and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

Purify the crude residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes.

-

This purification will yield 2-bromo-5-methoxyphenol (0.801 g, 49% yield) and 4-bromo-5-methoxyphenol (0.396 g, 24% yield).[1]

Protocol 2: Chlorination of 5-Methoxyphenol using Sulfuryl Chloride

This general protocol is based on established methods for the chlorination of activated aromatic compounds.

Materials:

-

5-Methoxyphenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 5-methoxyphenol (1.24 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of sulfuryl chloride (1.35 g, 10 mmol) in anhydrous dichloromethane (10 mL) to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

-